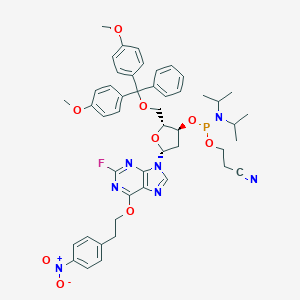

2-Fluoro-DI cep

Description

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3/t41-,42+,43+,66?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDXROUBPPGQIL-KRPLKJGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53FN7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 2 Fluoro Di Cep

Chemical Synthesis Pathways for 2-Fluoro-DI cep Phosphoramidites

The creation of the final phosphoramidite (B1245037) building block necessitates a carefully planned synthetic route that constructs the fluorinated nucleoside and then appends the phosphoramidite moiety.

Divergent synthesis begins with a pre-formed, non-fluorinated nucleoside. cardiff.ac.uk In this approach, the fluorine atom is introduced in a later step through a chemical transformation of the sugar ring. mdpi.comnih.gov For instance, a common method involves the treatment of 2,2'-anhydro nucleosides with a source of fluoride (B91410), such as hydrogen fluoride. mdpi.com Another route involves the direct fluorination of a nucleoside with an available hydroxyl group at the 2' position using a fluorinating agent. mdpi.com

However, these divergent methods often present significant challenges. They can suffer from low yields, lack of stereocontrol, and the formation of undesired byproducts, such as elimination products. mdpi.com Consequently, this approach is generally less favored for the synthesis of 2'-fluoro-arabinonucleosides compared to convergent strategies. cardiff.ac.ukmdpi.com The continuous development of novel nucleoside analogues with unique carbobicyclic cores has utilized divergent synthesis to create libraries of compounds from a common intermediate. biorxiv.org

The typical convergent pathway for a 2'F-ANA phosphoramidite, which would be adapted for this compound, includes:

Synthesis of a fluorinated sugar derivative: A protected 2-deoxy-2-fluoro-arabinofuranose is prepared.

Glycosylation: The fluorinated sugar is coupled with a protected form of the target nucleobase (in this case, isoguanosine (B3425122) or a chemical equivalent).

Protecting group manipulation: The protecting groups on the nucleoside are adjusted to yield a substrate suitable for the final reaction.

Phosphitylation: A phosphoramidite group is introduced at the 3'-hydroxyl position of the nucleoside. umich.edu

Convergent strategies are not only used for monomer synthesis but also for the assembly of oligonucleotide fragments, which can be more efficient for producing long or highly modified sequences by reducing the number of reaction steps and simplifying purification. acs.orgresearchgate.net

Divergent Synthetic Routes for Fluoro-Nucleoside Analogs

Precursor Design and Derivatization Strategies for this compound Synthesis

The success of a convergent synthesis hinges on the rational design and preparation of key precursors and the strategic use of protecting groups.

For the nucleobase component, the synthesis of the guanine (B1146940) analog (araF-G) often begins with 2,6-dichloropurine. umich.edu This versatile intermediate is coupled with the fluorinated sugar, and the chloro groups are subsequently converted to the desired functionalities of the guanine base. A similar strategy is anticipated for the isoguanosine base of this compound.

Protecting groups are essential to prevent unwanted side reactions. Key derivatization steps include:

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) or monomethoxytrityl (MMTr) group, which is standard for automated oligonucleotide synthesis. nih.govcambio.co.uk

Base Protection: The exocyclic amine of the isoguanosine base requires protection to prevent reactions during oligonucleotide synthesis. An isobutyryl group is a common choice for protecting guanine and its isomers. umich.edu

3'-Phosphitylation: The final step to create the phosphoramidite building block involves reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). umich.edu

Methodological Advancements in High-Yield Synthesis of this compound

Fluorination Step Optimization: While early reports suggested that fluorination of ribose precursors with DAST was low-yielding, subsequent optimization has led to significantly improved outcomes, with yields of the fluorinated sugar intermediate reaching 71%. nih.gov

Improved Glycosylation: The yield and stereoselectivity of the crucial glycosylation step have been enhanced. Using the glycosyl bromide derivative of the fluorinated sugar, rather than the benzoylated precursor, results in higher yields of the desired β-anomer and simplifies the purification process. umich.edu

Enhanced Purification: The purification of the final phosphoramidite product is critical. These compounds are sensitive to moisture and acid. umich.edu Advanced protocols for silica (B1680970) gel column chromatography include the addition of triethylamine (B128534) to the solvent system to prevent hydrolysis of the product during purification. umich.edu

A representative, high-yielding synthesis pathway for a 2'-fluoroarabinonucleoside precursor is detailed in the table below, based on the synthesis of 2'-fluoroarabinothymidine.

| Step No. | Reaction | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Fluorination | 1,3,5-tri-O-benzoyl-α-d-ribofuranose | DAST, CH₂Cl₂ | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-d-arabinofuranose | 71% | nih.gov |

| 2 | Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-d-arabinofuranose | HBr in Acetic Acid, CH₂Cl₂ | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide | Not specified | nih.gov |

| 3 | Glycosylation | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide | Silylated Thymine | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-d-arabinofuranosyl)thymine | Not specified | nih.gov |

| 4 | Deprotection | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-d-arabinofuranosyl)thymine | NH₃ in Methanol | 1-(2-Deoxy-2-fluoro-β-d-arabinofuranosyl)thymine (2'F-AraT) | Not specified | nih.gov |

| 5 | 5'-Tritylation | 2'F-AraT | MMTrCl, Pyridine, DMAP | 1-[2-Deoxy-2-fluoro-5-O-(4-methoxytrityl)-β-d-arabinofuranosyl]thymine | Not specified | nih.gov |

| 6 | Phosphitylation | 1-[2-Deoxy-2-fluoro-5-O-(4-methoxytrityl)-β-d-arabinofuranosyl]thymine | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, THF | Thymidine, 2'-deoxy-2'-fluoro-5'-O-(4-methoxytrityl)-, 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite) | Not specified | umich.edunih.gov |

Mechanistic Elucidation of 2 Fluoro Di Cep Conversion and Directed Dna Residue Formation

Molecular Mechanism of Fluorine Displacement by Primary Amines in 2-Fluoro-DI cep

The conversion of 2-Fluoro-dI to an N2-substituted dG residue proceeds via a nucleophilic aromatic substitution (SNA_r) reaction. genelink.commasterorganicchemistry.com In this mechanism, the primary amine acts as the nucleophile, attacking the electron-deficient C2 position of the purine (B94841) ring, which is activated by the highly electronegative fluorine atom. masterorganicchemistry.comiscnagpur.ac.in This attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The reaction is completed by the departure of the fluoride (B91410) ion, a good leaving group in this context, which restores the aromaticity of the purine ring and results in the formation of a stable C-N bond. genelink.commasterorganicchemistry.com

The reactivity of aryl fluorides in SNA_r reactions is notably high, often exceeding that of other aryl halides. masterorganicchemistry.comiscnagpur.ac.in This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of the fluorine atom. masterorganicchemistry.com The reaction is generally carried out while the oligonucleotide is still on the solid support to prevent side reactions with the exocyclic amines of other bases. genelink.com

Formation of N2-Alkyl-dG Residues: Reaction Kinetics and Specificity within Oligonucleotides

The formation of N2-alkyl-dG residues from 2-Fluoro-dI incorporated into oligonucleotides is a specific and efficient process. The kinetics of the reaction are influenced by several factors, including the concentration of the primary amine and the reaction temperature. While specific kinetic data for the this compound conversion is not extensively detailed in the provided results, the general principles of DNA hybridization kinetics and modification reactions apply. pdx.edunih.gov The reaction is designed to be highly specific for the 2-Fluoro-dI residue, with minimal off-target modifications, especially when the oligonucleotide is protected and attached to a solid support during the amine treatment. genelink.com

The introduction of N2-alkyl-dG adducts can impact DNA replication. Studies on various N2-alkyl-dG lesions have shown that the efficiency and fidelity of bypass during replication can be influenced by the size of the alkyl group and the specific DNA polymerase involved. nih.gov For instance, in E. coli, DNA polymerase II has been shown to play a significant role in the efficient bypass of small N2-alkyl-dG adducts. nih.gov

Investigating the Post-Synthetic Modification Pathways of this compound in DNA

The post-synthetic modification of oligonucleotides containing 2-Fluoro-dI is a critical step in generating the desired N2-alkyl-dG residues. The standard procedure involves treating the solid-support-bound oligonucleotide, after its synthesis using phosphoramidite (B1245037) chemistry, with a solution of the chosen primary amine. genelink.combiosearchtech.com This is followed by a deprotection step to remove protecting groups from the phosphate (B84403) backbone and the other nucleobases. shigematsu-bio.com

Applications of 2 Fluoro Di Cep in Advanced Dna Structural and Functional Studies

Engineering DNA with Site-Specific N2-Alkyl-dG Modifications for Structural Analysis

A primary application of 2-Fluoro-dI CEP is in the precise engineering of DNA molecules containing N2-alkyl-2'-deoxyguanosine (N2-alkyl-dG) residues for structural studies. fishersci.fi The process leverages standard phosphoramidite (B1245037) chemistry to incorporate the 2-Fluoro-dI (2-fluoro-2'-deoxyinosine) unit into a desired position within a synthetic oligonucleotide. fishersci.fi This incorporated unit acts as a latent precursor to the final, modified base.

The conversion is achieved post-synthesis through a simple chemical treatment. By exposing the oligonucleotide to ammonia (B1221849) or a primary alkylamine (such as methylamine), a nucleophilic substitution reaction is triggered. fishersci.fi The amine displaces the fluoride (B91410) ion at the 2-position of the purine (B94841) ring, resulting in the formation of a 2-amino group. This reaction effectively converts the 2-fluoro-deoxyinosine into a deoxyguanosine (dG) or, if an alkylamine is used, an N2-alkyl-dG residue. fishersci.fi This method's versatility allows for the introduction of a wide range of alkyl groups, including those bearing functional tethers, at specific sites within a DNA sequence, facilitating in-depth structural analysis of DNA adducts and their impact on DNA architecture. fishersci.fi

Elucidating Effects of Base Modifications on DNA Conformation and Stability

This conformational preference has profound effects on the stability of nucleic acid duplexes. The addition of 2'-fluoro modified residues to DNA oligonucleotides progressively increases the thermal stability of their duplexes with complementary RNA strands. wikipedia.orgnih.gov This stabilization is additive, with each 2'-fluoro modification contributing approximately 2°C to the melting temperature (Tm) of the duplex, an effect more significant than that observed with 2'-O-methyl RNA modifications. wikipedia.orgnih.gov The enhanced stability is thought to arise from a combination of the conformational pre-organization of the fluorinated strand and favorable enthalpic contributions during hybridization. uni.lu These studies are crucial for understanding how modifications can tune the biophysical properties of DNA, which is essential for the design of therapeutic oligonucleotides and diagnostic probes.

Development of Modified Oligonucleotides as Research Probes

The ability to introduce stable, site-specific modifications via this compound makes it an invaluable reagent for creating specialized DNA-based research probes.

Creation of Affinity Supports for DNA-Binding Protein Purification

A powerful application of these modified oligonucleotides is in the creation of affinity supports for the purification of sequence-specific DNA-binding proteins. wikipedia.orgfishersci.se The general method involves synthesizing an oligonucleotide containing the specific recognition sequence for a target protein, which is then immobilized onto a solid matrix like agarose (B213101) or sepharose beads. wikipedia.orgnih.gov When a cellular extract is passed over this matrix, the protein of interest binds specifically to its recognition site on the DNA, while other proteins are washed away. wikipedia.orgnih.gov

The utility of this technique is greatly enhanced by using modified oligonucleotides. Oligonucleotides containing 2'-fluoro modifications exhibit increased resistance to degradation by nucleases, which are often present in cellular extracts. guidetomalariapharmacology.orgnih.gov By using this compound to generate the N2-alkyl-dG containing sequences, researchers can create highly stable and robust affinity columns. This prevents the degradation of the DNA probe during the purification process, leading to a higher yield and purity of the target DNA-binding protein. guidetomalariapharmacology.org

Exploration of Modified DNA Substrates in Enzymatic Studies

Oligonucleotides containing N2-alkyl-dG modifications, generated via the this compound methodology, serve as critical substrates for studying the mechanisms of DNA polymerases and repair enzymes. The presence of alkyl adducts on the N2 position of guanine (B1146940) is a common form of DNA damage. By incorporating these lesions at defined sites, researchers can investigate how enzymes interact with and process such damage.

Studies have shown that N2-alkyl-dG lesions can be significant blocks to transcription by RNA polymerases. Furthermore, investigations into DNA replication have revealed that specialized translesion synthesis (TLS) polymerases are often required to bypass these adducts to prevent stalled replication forks. For example, experiments using DNA templates with site-specific N2-alkyl-dG lesions have been instrumental in identifying the roles of specific TLS polymerases, such as Pol η, in the bypass of this type of DNA damage in human cells. These enzymatic studies provide fundamental insights into DNA damage tolerance pathways and the fidelity of DNA replication and transcription.

Methodological Advancements in the Production of Functionally Modified Nucleic Acids via this compound

The use of this compound represents a significant methodological advancement in the synthesis of functionally modified nucleic acids. The core innovation is its function as a "convertible nucleoside," which streamlines the introduction of diverse functionalities into DNA. fishersci.fi The synthesis relies on well-established automated solid-phase DNA synthesis protocols, making the initial incorporation of the 2-fluoro-dI unit straightforward. fishersci.fi

The key advantage is the post-synthetic conversion step. This approach uncouples the synthesis of the oligonucleotide backbone from the introduction of the final modification. fishersci.fi It allows a single precursor phosphoramidite to be used to generate a variety of N2-dG derivatives simply by changing the amine used in the final deprotection and cleavage step. This versatility is a major improvement over methods that require the synthesis of a unique phosphoramidite for each different modification desired. Additionally, research has focused on developing mutant DNA polymerases that can efficiently incorporate 2'-fluoro-modified nucleotides, opening avenues for the enzymatic production of these modified nucleic acids, which can complement chemical synthesis methods.

Advanced Research Avenues and Future Directions for 2 Fluoro Di Cep in Chemical Biology

Expanding the Scope of N2-Alkylation Chemistry for Novel DNA Architectures

The synthesis of modified nucleosides is fundamental to exploring the structure and function of DNA. The compound 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine and its analogs are key precursors for preparing N2-substituted deoxyguanosine derivatives. umich.edu The methodology leverages the 2-fluoro group as an excellent leaving group, which is readily displaced by various nucleophiles. umich.edu This reactivity is the cornerstone of its utility in expanding N2-alkylation chemistry.

A significant application is the synthesis of N2-alkyl-2'-deoxyguanosine (N2-alkyl-dG) lesions, which are important for studying DNA damage and repair mechanisms. oup.com For instance, a notable synthesis involves the reaction of 2-fluoro-6-O-(2-(4-nitrophenyl)ethyl)-2′-deoxyinosine with an amine, such as 6-heptyn-1-amine. oup.com In this reaction, the amine displaces the fluorine atom at the C2 position to form a new carbon-nitrogen bond, yielding an N2-alkylated deoxyguanosine analog. oup.com

Reaction Example: Synthesis of N2-(6-heptyn)yl-2′-deoxyguanosine

| Reactant | Reagent | Conditions | Product |

| 2-fluoro-6-O-(2-(4-nitrophenyl)ethyl)-2′-deoxyinosine | 6-heptyn-1-amine•HCl, N,N-diisopropylethylamine (DIEA) | Dimethyl sulfoxide (B87167) (DMSO), 55°C, 3 days | N2-(6-heptyn)yl-2′-deoxyguanosine (after deprotection) |

This table is based on the synthesis protocol described in the literature. oup.com

This N2-alkylation strategy allows for the introduction of a wide array of functional groups onto the guanine (B1146940) base. The resulting N2-substituted deoxyguanosine nucleosides can then be converted into phosphoramidites. umich.edu These phosphoramidites are the building blocks used in automated solid-phase synthesis to incorporate the modification at specific sites within a DNA oligonucleotide. umich.edu The creation of these custom DNA strands with precisely placed modifications opens the door to constructing novel DNA architectures designed to study specific biological processes, such as transcriptional bypass and genome instability. oup.com

Integration of 2-Fluoro-DI cep into High-Throughput Screening Methodologies for DNA-Interacting Molecules

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of small molecules to identify those that interact with a specific biological target. limes-institut-bonn.de The novel DNA architectures created using this compound-derived precursors are ideal for developing robust HTS assays to find molecules that bind to or modulate the function of specific DNA sequences or structures.

Several HTS platforms are particularly well-suited for this purpose:

Fluorescence Polarization (FP): In an FP assay, a DNA oligonucleotide containing an N2-alkylated guanosine (B1672433) modification is labeled with a fluorescent tag. nih.gov This probe will tumble rapidly in solution, resulting in low fluorescence polarization. If a protein or small molecule from a screening library binds to this DNA probe, the resulting larger complex tumbles more slowly, leading to an increase in polarization. nih.gov This change can be readily detected in a high-throughput format.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures molecular interactions with high sensitivity. nih.govbio-connect.nl A biotinylated DNA probe containing the modification can be bound to streptavidin-coated Donor beads, while a potential interacting protein could be tagged (e.g., with a His6-tag) and bound to Nickel-chelate Acceptor beads. nih.gov When an interaction brings the beads into close proximity (up to 200 nm), a cascade of energy transfer from the Donor to the Acceptor bead occurs, generating a detectable light signal. bio-connect.nl This system is highly amenable to automation and miniaturization for large-scale screening. bio-connect.nl

Surface Plasmon Resonance (SPR): While often used for detailed kinetic analysis, SPR can also be adapted for HTS. uthscsa.edu A DNA probe with the specific modification is immobilized on a sensor chip. A library of compounds is then flowed over the chip, and binding events are detected in real-time as a change in mass on the sensor surface. uthscsa.edu

By enabling the creation of highly specific and stable DNA probes, this compound facilitates the development of these advanced HTS assays. These screens are critical for identifying lead compounds that can selectively target DNA structures relevant to diseases like cancer, potentially disrupting DNA-protein interactions essential for tumor progression. nih.gov

Computational and Theoretical Studies on DNA Structures Containing this compound Derived Modifications

Computational and theoretical chemistry provide powerful insights into how modifications affect the structure, stability, and dynamics of DNA, complementing experimental data. While direct computational studies on this compound itself are not widely published, extensive theoretical work has been conducted on related fluorinated and alkylated nucleic acids, establishing a framework for future investigations.

Key areas of computational study include:

Conformational Analysis: The introduction of a bulky alkyl group at the N2 position of guanine, located in the minor groove of the DNA double helix, can significantly alter local and global DNA structure. Molecular dynamics (MD) simulations can be used to model how these modifications impact parameters like helical twist, groove width, and backbone conformation. Studies on related 2'-fluoro modified nucleosides show that the high electronegativity of fluorine influences sugar pucker, leading to a conformational pre-organization that can enhance the stability of duplexes. glenresearch.comnih.gov Similar principles can be explored for N2-modifications.

Thermodynamic Stability: Quantum mechanical (QM) calculations and MD-based free energy simulations can predict the thermodynamic stability of DNA duplexes containing N2-alkylated guanosine. acs.org These calculations can help rationalize experimentally observed changes in melting temperature (Tm) and provide a deeper understanding of the enthalpic and entropic contributions to duplex stability. nih.gov For example, theoretical studies can investigate the formation of specific interactions, such as pseudohydrogen bonds, that may contribute to stability. acs.org

Reaction Mechanisms: Density Functional Theory (DFT) is a powerful tool for elucidating the detailed mechanism of chemical reactions. nih.gov DFT calculations can be applied to the N2-alkylation reaction itself, modeling the displacement of the 2-fluoro group from the precursor to understand the reaction pathway and energetics. This can aid in optimizing reaction conditions and predicting the reactivity with different nucleophiles. nih.gov

These computational approaches are essential for building predictive models of how N2-alkylation impacts DNA and its interactions, guiding the rational design of novel DNA architectures with desired biophysical properties for therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Fluoro-DI cep, and how can their reproducibility be validated experimentally?

- Methodological Answer : Synthetic routes should be documented with step-by-step procedures, including reagents, catalysts, and reaction conditions (e.g., temperature, solvent systems). Reproducibility requires cross-verification via techniques like NMR (for structural confirmation) and HPLC (for purity assessment). For novel compounds, provide full characterization data (e.g., elemental analysis, mass spectrometry) and compare with literature precedents .

- Key Considerations : Use standardized protocols for reporting synthetic steps, as outlined in journal guidelines (e.g., Beilstein Journal of Organic Chemistry), and include raw spectral data in supporting information for peer review .

Q. Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize orthogonal methods:

- Structural Analysis : / NMR for fluorine incorporation verification.

- Purity Assessment : HPLC with UV/Vis or MS detection, coupled with thermogravimetric analysis (TGA) for stability profiling.

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.

- Validation : Cross-reference data with known analogs and ensure compliance with journal requirements for novel compounds (e.g., ≥95% purity thresholds) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthetic yield of this compound while minimizing side-product formation?

- Methodological Answer : Apply factorial design (e.g., Response Surface Methodology) to evaluate variables like temperature, stoichiometry, and solvent polarity. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Advanced labs should incorporate high-throughput screening for catalyst optimization .

- Data Interpretation : Statistically analyze yield data using ANOVA and report confidence intervals. Address contradictions by revisiting reaction mechanisms (e.g., competing fluorination pathways) .

Q. What strategies resolve discrepancies in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Conduct a systematic meta-analysis:

- Data Harmonization : Normalize activity metrics (e.g., IC) using standardized assays (e.g., cell viability via MTT).

- Contextual Factors : Account for variables like cell line heterogeneity, assay sensitivity, and compound solubility.

- Collaborative Verification : Replicate conflicting studies through multi-lab partnerships, ensuring adherence to protocols in (e.g., co-investigator oversight) .

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s mechanism of action?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible (e.g., accessible assays), Novel (address literature gaps), Ethical (comply with biosafety guidelines), and Relevant (therapeutic potential).

- Experimental Design : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement. Pair with biophysical techniques (e.g., SPR for binding affinity) .

- Data Reporting : Follow journal guidelines for clarity, avoiding redundant figures and prioritizing critical data in main manuscripts .

Methodological Frameworks for Research Design

- PICOT/PEO : Define Population (e.g., enzymatic targets), Exposure (compound dosing), and Outcomes (e.g., inhibition rates) to structure mechanistic studies .

- Literature Gap Analysis : Systematically review existing studies using tools like PRISMA to identify under-explored areas (e.g., pharmacokinetic profiling of this compound) .

Data Presentation and Compliance

- Supporting Information : Include raw datasets, spectral files, and crystallographic CIFs in supplementary materials, hyperlinked to the main text for transparency .

- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments, adhering to journal ethical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.